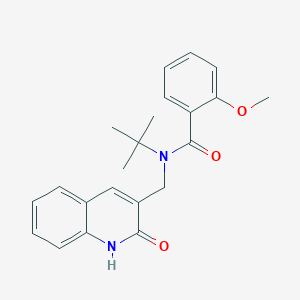
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as TQ-B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the family of 2-hydroxyquinoline-based compounds, which have been shown to have a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.
作用機序
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide works by binding to the catalytic domain of PARP, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. In addition, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell membranes.
Biochemical and physiological effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage, and disruption of cell membrane integrity. These effects are dependent on the concentration and exposure time of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its potent and selective inhibition of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell death. However, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. Another area of interest is the evaluation of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide as a potential therapeutic agent for the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide and its potential side effects in vivo.
合成法
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde with N-(tert-butyl)-2-methoxybenzamide in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in high purity.
科学的研究の応用
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have potent anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has also been shown to have antimicrobial activity against a broad range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)17-10-6-8-12-19(17)27-4)14-16-13-15-9-5-7-11-18(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKEIFAVSSHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

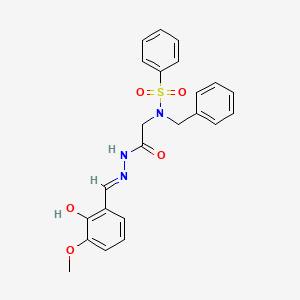
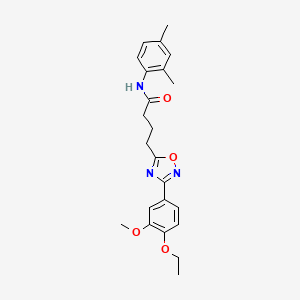

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)


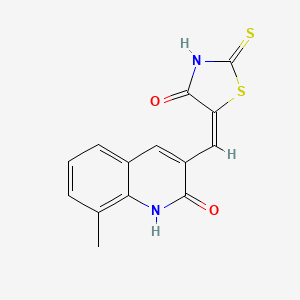


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)

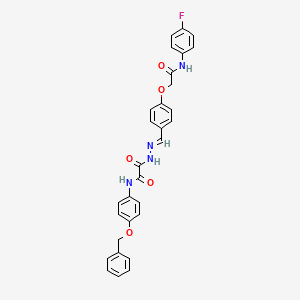

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)